molecular formula C8H4Cl2N2O2 B1197149 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione CAS No. 25983-13-5

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

Cat. No. B1197149
CAS RN: 25983-13-5
M. Wt: 231.03 g/mol
InChI Key: AVBSIKMUAFYZAV-UHFFFAOYSA-N
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Description

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione is a quinoxaline derivative with potential pharmacological properties. It has been the subject of various studies due to its unique chemical structure and potential applications in different fields of chemistry and biology.

Synthesis Analysis

The electrochemical synthesis of quinoxalinediones, including derivatives similar to 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione, can be achieved via the electrooxidation of catechol in the presence of appropriate diamines in aqueous solution. This method has been demonstrated to yield high product purity and good yields (Bahram Dowlati, D. Nematollahi, M. Othman, 2012).

Molecular Structure Analysis

Quinoxaline derivatives, including 6,7-dichloroquinoxaline-2,3(1H,4H)-dione, exhibit planar molecular structures. The crystallization studies reveal the planarity of the quinoxaline ring system and its interactions with substituents, which contribute to the overall molecular geometry (A. Janati, Y. Rodi, J. Jasinski, M. Kaur, Y. Ouzidan, E. Essassi, 2017).

Chemical Reactions and Properties

Quinoxaline-2,3-diones undergo various chemical reactions, including nucleophilic substitutions, which enable the synthesis of diverse derivatives. These reactions are crucial for modifying the chemical properties of the quinoxaline core for specific applications. For instance, the reaction with malononitrile and ethyl cyanoacetate yields various substituted derivatives, demonstrating the reactivity of the quinoxaline core (C. A. Obafemi, W. Pfleiderer, 2004).

Scientific Research Applications

  • Antibacterial Activity : A derivative of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione demonstrated antibacterial activity against various Gram-positive and Gram-negative bacterial strains (Pawar & Bhise, 2008).

  • Neurological Research : The compound has been found to abolish NMDA-mediated responses in neurological studies, indicating its potential use as a specific glycine antagonist (Yoneda & Ogita, 1989).

  • Crystallography and Material Science : Investigations into the crystal structure of related quinoxaline derivatives contribute to material science, particularly in understanding molecular conformations and interactions (Janati et al., 2017).

  • Cancer Research : Derivatives of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione showed promising activity in inhibiting the growth of various human tumor cell lines, suggesting its potential in anti-cancer drug design (Shen et al., 2010).

  • Analgesic Activity : A series of derivatives were synthesized and tested for analgesic activity, indicating potential applications in pain management (Visagaperumal et al., 2016).

  • Electrochemistry : Research on the electrochemical synthesis of related quinoxaline derivatives expands understanding in the field of electrochemistry and synthetic methods (Dowlati et al., 2012).

  • Neuropharmacology : In studies related to epilepsy, derivatives of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione have been used to investigate the effects on epileptic activity and responses to treatments (Liu & Cheng, 1997).

properties

IUPAC Name

6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBSIKMUAFYZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274337
Record name DCQX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

CAS RN

25983-13-5
Record name DCQX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4,5-dichlorophenylenediamine (54 g, 305 mmol) and diethyl oxalate (124 mL, 146.1 g, 920 mmol) was refluxed overnight, cooled to room temperature, and filtered. The residue was washed with ethanol and dried in vacuo to give the title product as a gray solid powder (67.5 g, 96%); mp>320° C.; IR (KBr, cm−1) 3188, 3156, 3057, 2918, 1724, 1693, 1613, 1497, 1452, 1340, 1338, 1250, 1131, 877, 811, 676, 669, 565; 1H NMR (DMSO) δ 12.00 (s, 2H), 7.18 (s, 2H); 13C NMR (DMSO) δ 154.8, 126.0, 124.4, 116.0; MS (ACPI), m/z 231.0 (M+); Anal. Calcd for C8H4N2O2Cl2: C, 41.59; H, 1.75; N, 12.12. Found: C, 41.60; H, 1.85; N, 12.05.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
124 mL
Type
reactant
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TM Dhameliya, SS Chourasiya, E Mishra… - The Journal of …, 2017 - ACS Publications
The cyclocondensation reaction of 2-aminothiophenols with 1,2-biselectrophiles such as ethyl glyoxalate and diethyl oxalate in aqueous medium leads to the formation of benzothiazole-…
Number of citations: 24 pubs.acs.org
D Xie, Y Wang, J Xie, J Lu, J Cui, M Zhang, L Fu… - Medicinal Chemistry …, 2014 - Springer
A family of quinoxaline-2,3-diones was prepared and evaluated to exhibit d-amino acid oxidase (DAAO) inhibitory activities with IC 50 values ranging from 0.6 to 15 μM in vitro. SAR …
Number of citations: 21 link.springer.com
L Troian-Gautier, J De Winter, P Gerbaux… - The Journal of …, 2013 - ACS Publications
An efficient oxidation reaction of various electron-poor quinoxaline-core-containing compounds, such as quinoxalines, 1,4,5,8-tetraazaphenanthrenes, and 1,4,5,8,9,12-…
Number of citations: 12 pubs.acs.org
CF Bigge, TC Malone - Current Opinion on Therapeutic Patents, 1993 - Taylor & Francis
Scientific evidence has shown that excessive release of excitatory amino acid (EM) neurotransmitters is, among other things, involved in the aetiology of epilepsy and can cause …
Number of citations: 25 www.tandfonline.com

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